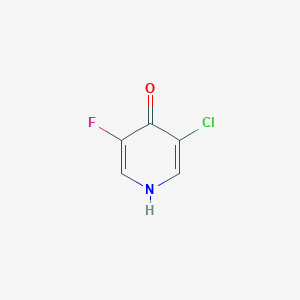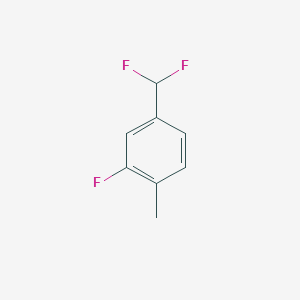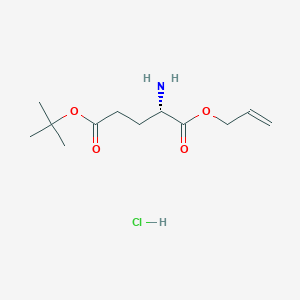
H-Glu(Otbu)-烯丙基酯盐酸盐
描述
H-Glu(Otbu)-Allyl Ester Hydrochloride: is a derivative of L-glutamic acid, where the carboxyl group is protected by a tert-butyl ester and the amino group is protected by an allyl ester. This compound is commonly used in peptide synthesis and as a building block in the preparation of more complex molecules.
科学研究应用
Chemistry:
Peptide Synthesis: H-Glu(Otbu)-Allyl Ester Hydrochloride is used as a protected amino acid in the synthesis of peptides, allowing for selective deprotection and coupling reactions.
Building Block: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.
Biology and Medicine:
Drug Development: The compound is used in the development of peptide-based drugs and as a precursor in the synthesis of bioactive peptides.
Bioconjugation: It is employed in bioconjugation techniques to attach peptides to other biomolecules or surfaces.
Industry:
Chemical Manufacturing: H-Glu(Otbu)-Allyl Ester Hydrochloride is used in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
Target of Action
H-Glu(Otbu)-Allyl Ester HCl, also known as (S)-1-Allyl 5-tert-butyl 2-aminopentanedioate hydrochloride, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . These are targeted therapies that deliver cytotoxic agents directly to specific cells, such as cancer cells, thereby reducing the impact on healthy cells.
Mode of Action
The compound acts as a linker in the formation of ADCs and PROTACs . In ADCs, it connects the antibody, which recognizes and binds to specific antigens on the target cells, with the cytotoxic drug. In PROTACs, it links a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the action of ADCs and PROTACs. In the case of ADCs, upon binding to the target antigen, the ADC-antigen complex is internalized into the cell where the cytotoxic drug is released, leading to cell death . For PROTACs, the compound facilitates the recruitment of the E3 ubiquitin ligase to the target protein, triggering its ubiquitination and subsequent degradation by the proteasome .
Result of Action
The result of the compound’s action is the selective destruction of target cells (in the case of ADCs) or the degradation of target proteins (in the case of PROTACs). This can lead to therapeutic effects in various diseases, particularly cancers .
安全和危害
H-Glu(OtBu)-OtBu.HCl is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment such as eyeshields, gloves, and a type N95 (US) or type P1 (EN143) respirator filter should be used when handling this compound . It is not a hazardous substance or mixture according to Regulation (EC) No 1272/2008 .
未来方向
准备方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with L-glutamic acid.
Protection of Carboxyl Group: The carboxyl group is protected by reacting L-glutamic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid, to form L-glutamic acid tert-butyl ester.
Protection of Amino Group: The amino group is then protected by reacting the intermediate with allyl chloroformate in the presence of a base, such as triethylamine, to form H-Glu(Otbu)-Allyl Ester.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: The industrial production of H-Glu(Otbu)-Allyl Ester Hydrochloride follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: H-Glu(Otbu)-Allyl Ester Hydrochloride can undergo oxidation reactions, particularly at the allyl group, to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the allyl protecting group, typically using palladium-catalyzed hydrogenation.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a typical reagent and condition.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Deprotected amino acids.
Substitution: Amino acid derivatives with new functional groups.
相似化合物的比较
L-Glutamic Acid tert-Butyl Ester Hydrochloride: Similar in structure but lacks the allyl protecting group.
L-Glutamic Acid Allyl Ester Hydrochloride: Similar but lacks the tert-butyl protecting group.
Uniqueness:
Dual Protection: H-Glu(Otbu)-Allyl Ester Hydrochloride offers dual protection of both the carboxyl and amino groups, providing greater flexibility in synthetic applications.
Selective Deprotection: The presence of both allyl and tert-butyl groups allows for selective deprotection under different conditions, making it a versatile intermediate in peptide synthesis.
属性
IUPAC Name |
5-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4.ClH/c1-5-8-16-11(15)9(13)6-7-10(14)17-12(2,3)4;/h5,9H,1,6-8,13H2,2-4H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXLQFSCMUQFLS-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OCC=C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC=C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



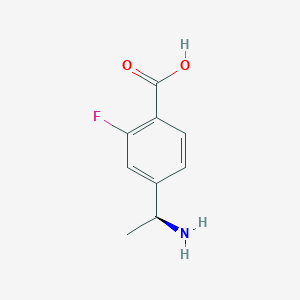
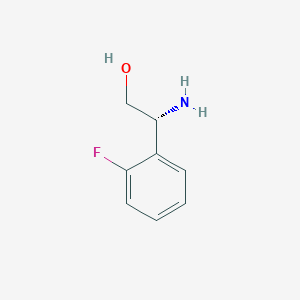
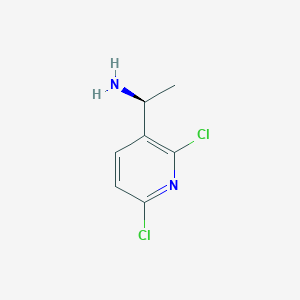
![3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid](/img/structure/B3090800.png)
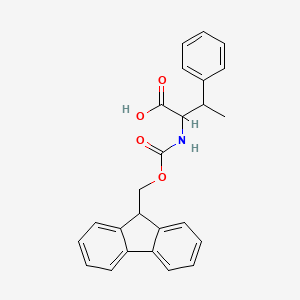

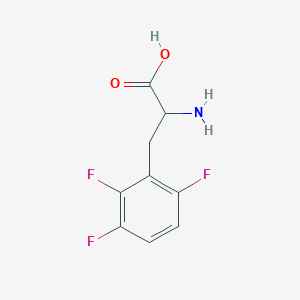
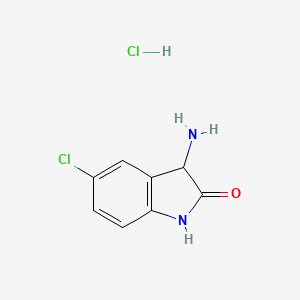
![4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3090826.png)

![2-[[3-Methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid](/img/structure/B3090835.png)
